Product packaging for alpha-D-fructofuranose(Cat. No.:CAS No. 10489-79-9)

alpha-D-fructofuranose

Cat. No.: B3045316
CAS No.: 10489-79-9
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-ZXXMMSQZSA-N
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Description

alpha-D-Fructofuranose is a key five-membered cyclic form (furanose) of D-fructose, a fundamental ketohexose in carbohydrate chemistry . This specific anomer is integral to the structure and function of crucial biomolecules and polymers. Its research value is particularly significant in the synthesis and study of cyclofructans, which are macrocyclic structures composed of β-2,1-linked D-fructofuranose units . These cyclofructans, when derivatized, serve as powerful chiral selectors in chromatographic methods like HPLC and SFC for the enantioselective separation of complex compounds, including various pharmaceuticals and α-aryl ketones . Furthermore, this compound is a building block of inulin, a carbohydrate polymer consisting of 25–30 D-fructofuranose units, which is extensively studied for its dietary fiber properties and prebiotic effects . In food science research, the furanose form of fructose is noted for its high relative sweetness and its role in the Maillard reaction, a key pathway for flavor and color development in processed foods . As a reagent, this compound is essential for investigating reaction mechanisms in sugar chemistry, such as mutarotation, and for the synthesis of rare sugars and other complex carbohydrate derivatives . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B3045316 alpha-D-fructofuranose CAS No. 10489-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUNEUAIZKAJO-ZXXMMSQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@](O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315852
Record name α-D-Fructofuranose
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10489-79-9
Record name α-D-Fructofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10489-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Fructofuranose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Fructofuranose
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Record name .ALPHA.-D-FRUCTOFURANOSE
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Advanced Structural Elucidation and Conformational Analysis of Alpha D Fructofuranose

Spectroscopic Methodologies for Alpha-D-Fructofuranose Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including carbohydrates like this compound. This powerful technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) ¹H NMR spectroscopy provides initial, yet crucial, insights into the structure of this compound. The chemical shifts of the protons are highly sensitive to their local electronic environment, allowing for the differentiation of the various protons within the molecule. In D₂O, the ¹H NMR spectrum of an equilibrated solution of D-fructose shows distinct signals for its different tautomers, including the this compound form. nih.gov Although the spectra can be complex due to the presence of multiple isomers in solution, specific resonances can be assigned to the α-furanose tautomer. nih.gov For instance, the anomeric hydroxyl group of α-D-fructofuranose has been identified in dimethyl sulfoxide (B87167) (DMSO-d₆) solutions. uoc.gr The speed and non-destructive nature of ¹H NMR make it a valuable tool for initial characterization and for studying dynamic processes like mutarotation. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for D-Fructose Tautomers in D₂O

TautomerH-1aH-1bH-3H-4H-5H-6aH-6b
α-D-fructofuranose--4.104.223.953.723.65
β-D-fructofuranose--4.194.013.843.703.68
β-D-fructopyranose3.633.563.863.783.833.753.69

Note: Chemical shifts are typically referenced to an internal standard and can vary slightly based on experimental conditions such as temperature and pH. The table presents approximate values for illustrative purposes.

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals and for elucidating the through-bond and through-space connectivities within this compound.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton coupling networks. COSY identifies protons that are directly coupled (typically separated by two or three bonds), while TOCSY extends this correlation to an entire spin system, identifying all protons within a coupled network. These techniques have been instrumental in assigning the proton resonances for the main tautomers of D-fructose. uoc.gr

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are heteronuclear correlation experiments that map protons to their directly attached carbons. nih.gov This is crucial for assigning the carbon signals based on the already established proton assignments.

Through the combined application of these 2D NMR experiments, a detailed set of chemical shift and spin-spin coupling data for the primary tautomeric forms of D-fructose, including this compound, has been obtained in various solvents like dimethyl sulfoxide and water. uoc.gr These techniques have been essential in confirming the assignments of even minor tautomers like the keto and α-pyranose forms by correlating their ¹H and ¹³C NMR signals. nih.gov

Carbon-13 Fourier Transform (¹³C FT-NMR) spectroscopy is a powerful tool for studying the anomeric equilibrium of D-fructose in solution. acs.org Because the anomeric carbon (C-2) is non-protonated in ketoses like fructose (B13574), ¹H NMR is less effective for directly observing the anomeric center. iupac.org In contrast, ¹³C NMR provides well-resolved signals for each carbon in the different tautomers present at equilibrium. iupac.org

Upon dissolving crystalline β-D-fructopyranose in water, the ¹³C NMR spectrum initially shows the signals corresponding to this form. Over time, as mutarotation occurs, new peaks appear, representing the other tautomers, including α-D-fructofuranose, β-D-fructofuranose, and α-D-fructopyranose. iupac.org The relative intensities of the signals for the anomeric carbon of each tautomer can be used to determine their equilibrium concentrations. researchgate.net Studies have shown that the proportion of fructofuranose forms (both α and β) increases with higher temperatures. researchgate.net However, ¹³C qNMR has been noted to have limitations in sensitivity for detecting minor isomers. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for the Anomeric Carbon (C-2) of D-Fructose Tautomers in D₂O

Tautomer¹³C Chemical Shift (ppm)
α-D-fructofuranose~101.9
β-D-fructofuranose~104.8
α-D-fructopyranose~99.0
β-D-fructopyranose~99.1

Note: Chemical shifts are referenced to an internal standard and can vary based on experimental conditions. Values are approximate.

Two-Dimensional (2D) NMR Techniques for Configurational and Conformational Assignments (e.g., COSY, TOCSY, HSQC, HMBC)

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FTIR) for Structural Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups and hydrogen bonding within this compound. The infrared spectrum of D-fructose reveals characteristic absorption bands corresponding to the vibrations of its various chemical bonds. scielo.br

The OH stretching region (typically 3650–3100 cm⁻¹) is particularly informative about the hydrogen-bonding network within the crystal structure. cdnsciencepub.com The CH stretching region (3000–2800 cm⁻¹) is sensitive to small structural changes in the molecule. cdnsciencepub.com The "fingerprint" region (1600–200 cm⁻¹) contains a wealth of information about the complex vibrational modes of the entire molecule, including C-O and C-C stretching and various deformation modes. scielo.brcdnsciencepub.com

Calculational methods, such as Density Functional Theory (DFT), have been employed to model the vibrational spectra of D-fructose anomers, aiding in the assignment of experimental bands. researchgate.net For instance, the C=O stretching vibration is calculated to be in the range of 1849 to 1634 cm⁻¹, while C-O and C-C stretching bands are observed between 1191 and 995 cm⁻¹. scielo.br FTIR has also been used to study the hydration of fructose in aqueous solutions, identifying different hydrated species. osu.edu

Interactive Data Table: General FTIR Band Assignments for D-Fructose

Wavenumber Range (cm⁻¹)Vibrational Mode
3876 - 3005O-H stretching
3000 - 2800C-H stretching
1849 - 1634C=O stretching
1526 - 1347O-C-H and C-O-H deformation
1362 - 1191In-plane C-H and O-H deformation
1191 - 995C-O and C-C stretching

Source: Adapted from theoretical calculations and experimental observations. scielo.br

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC), it becomes GC-MS, a method well-suited for the analysis of complex mixtures of volatile compounds.

Since monosaccharides like fructose are non-volatile, they require chemical derivatization to increase their volatility for GC-MS analysis. masonaco.orgglycopedia.eu Common derivatization methods include trimethylsilylation or conversion to their O-methyloxime acetate (B1210297) derivatives. masonaco.orgnih.gov The resulting derivatives can then be separated by GC and identified by their characteristic mass spectra. mdpi.com

The electron impact (EI) ionization of derivatized fructose leads to specific fragmentation patterns that can be used for its identification. For example, the methyloxime peracetate derivative of fructose forms a characteristic C1-C3 fragment. nih.govnih.gov The mass spectra of trimethylsilylated fructose also show distinctive fragments that can differentiate between pyranose and furanose ring forms. uu.nl While GC-MS is excellent for qualitative identification, quantitative analysis can be challenging due to the presence of multiple tautomers in solution, which can affect the derivatization process. masonaco.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is another valuable technique that avoids the need for derivatization. shimadzu.comwaters.com Electrospray ionization (ESI) is a soft ionization technique that allows for the detection of the intact molecule, often as an adduct with ions like sodium ([M+Na]⁺). researchgate.net By increasing the cone voltage in the mass spectrometer, fragmentation can be induced, providing structural information. researchgate.net

Interactive Data Table: Characteristic Mass Fragments (m/z) for Derivatized Fructose in MS

DerivativeIonization ModeCharacteristic Fragments (m/z)Reference
O-methyloxime acetateElectron Impact (EI)203 (C1-C3 fragment) nih.gov
Trimethylsilyl (B98337) (TMS)Electron Impact (EI)73 (TMS group), 103, 117, 147, 205, 217, 319 mdpi.com
Un-derivatizedElectrospray (ESI)169, 187, 205 researchgate.net

Crystallographic Analysis of this compound and its Derivatives

Direct crystallographic analysis of this compound is complicated by the fact that D-fructose typically crystallizes from aqueous solutions as the more stable β-D-fructopyranose tautomer. nih.govwikipedia.org Consequently, obtaining a single crystal of the pure this compound anomer for Single-Crystal X-ray Diffraction (SC-XRD) is challenging. However, the solid-state structure of the α-D-fructofuranose ring has been successfully elucidated through the crystallographic analysis of its derivatives, where the furanose conformation is chemically locked.

These studies provide critical insights into the bond lengths, bond angles, and ring conformation of the this compound moiety. For instance, the crystal structure of derivatives like α-D-fructofuranose-β-D-fructopyranose 1,2′:2,1′ dianhydride has been determined, revealing the precise geometry of the α-fructofuranose ring within a larger molecular framework. scispace.com Another example is the structure of 3,4,3',4'-tetra-O-acetyl-6,6'-di(triphenylmethyl)-di-D-fructose anhydride (B1165640) I, which was unequivocally identified as α-D-fructofuranose β-D-fructofuranose 1,2':2,1'-dianhydride through SC-XRD. nih.gov Similarly, the crystal structure of 3,4,6,1′,3′4′-hexa-O-acetyl-α-d-fructofuranose-β-d-fructofuranose 1,2′:2,6′-dianhydride has been resolved, providing further data on the conformation of the α-D-fructofuranose ring. tandfonline.com

These derivative structures are invaluable as they offer a static, solid-state snapshot of the five-membered ring's puckering and the spatial orientation of its substituents, which is essential for understanding its chemical reactivity and biological interactions. The analysis of such derivatives shows that the furanose ring is not planar but adopts specific envelope (E) or twist (T) conformations to minimize steric strain. nih.govacs.org

Solution-State Conformational Dynamics and Anomeric Equilibrium

In solution, D-fructose exists as a complex equilibrium mixture of five different tautomers: α-D-fructofuranose, β-D-fructofuranose, α-D-fructopyranose, β-D-fructopyranose, and the acyclic keto form. nih.govwikipedia.org The distribution of these forms is dynamic and highly sensitive to environmental conditions. wikipedia.org

When crystalline D-fructose (which is β-D-fructopyranose) is dissolved in a solvent like water, it undergoes mutarotation, a process where the different tautomeric forms interconvert until an equilibrium is reached. nih.goviucr.org The kinetics of this process are complex due to the different rates of interconversion between the various forms. The transformation between the two pyranose forms is relatively slow, whereas the interconversion between pyranose and furanose forms is rapid, and the furanose-to-furanose transformation is nearly instantaneous. iucr.orgabo.fi The mutarotation of β-pyranose to the furanose forms in deuterium (B1214612) oxide (D₂O) has been found to have an activation energy of 62.6 kJ·mol⁻¹. nih.govabo.fiscite.ai

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium. nih.govuoc.gr Using ¹H NMR, researchers have been able to identify and quantify all five tautomers in solution. nih.govresearchgate.net At equilibrium in D₂O at 20°C, the most abundant form is β-D-fructopyranose. nih.govabo.fi The this compound tautomer is a minor component of this mixture. nih.govresearchgate.net

Table 1: Equilibrium Distribution of D-Fructose Tautomers in D₂O at 20°C

TautomerPercentage (%)
β-D-Fructopyranose68.23
β-D-Fructofuranose22.35
α-D-Fructofuranose6.24
α-D-Fructopyranose2.67
keto-D-Fructose0.50

This data was determined by ¹H NMR spectroscopy and shows the relative percentages of the five D-fructose tautomers at equilibrium in D₂O at a temperature of 20°C. nih.govresearchgate.net

Influence of Temperature: Studies have shown a linear relationship between temperature and the concentration of each tautomer. nih.gov As the temperature increases, the proportion of the dominant β-D-fructopyranose form decreases, while the concentrations of the other four tautomers, including α-D-fructofuranose, generally increase. nih.govrsc.orgresearchgate.net For example, in one study, the proportion of fructopyranose at equilibrium decreased from 77% at 0.5°C to 48% at 61°C. researchgate.net This shift towards the furanose forms at higher temperatures is a critical factor in food chemistry and industrial applications.

Influence of Solvent: The choice of solvent has a profound effect on the tautomeric distribution. uoc.grsci-hub.se In dimethyl sulfoxide (DMSO), the equilibrium is markedly different from that in water. The furanose forms, particularly β-D-fructofuranose, become much more prominent in DMSO. uoc.grrsc.org In one study, the β-furanose form was the preponderant tautomer (ca. 55%) in DMSO, a stark contrast to its proportion in water. uoc.gr This shift is attributed to factors such as intramolecular hydrogen bonding, which can stabilize certain conformations in less polar solvents like DMSO. uoc.gr The proportion of α-D-fructofuranose is also enhanced in DMSO compared to water. uoc.gr The polarity of the solvent mixture affects the form of the D-fructose tautomers. sci-hub.se

Table 2: Tautomer Distribution of D-Fructose in Different Solvents at 20-31°C

TautomerWater (D₂O) at 20°C [%] nih.govWater (D₂O) at 31°C [%] cdnsciencepub.comDimethyl Sulfoxide (DMSO) at 20°C [%] rsc.org
β-D-Fructopyranose68.2365.032.0
β-D-Fructofuranose22.3525.045.0
α-D-Fructofuranose6.246.519.0
α-D-Fructopyranose2.672.5-
keto-D-Fructose0.500.8-

This table compares the equilibrium composition of D-fructose tautomers in water (D₂O) and dimethyl sulfoxide (DMSO) at similar temperatures, highlighting the significant effect of the solvent. Note that values for the minor pyranose and keto forms in DMSO were not always reported in the cited literature.

Chemical Synthesis Strategies and Derivatization of Alpha D Fructofuranose

Stereoselective Synthesis of Alpha-D-Fructofuranose and its Isomers

The synthesis of α-D-fructofuranosides, which feature the α-anomer of D-fructofuranose, is often complicated by the tendency to form mixtures with the β-anomer. nih.gov Achieving high stereoselectivity for the α-isomer is a significant challenge in carbohydrate chemistry. nih.gov Glycosidation of D-fructofuranose typically results in an α-anomer or α-predominant mixtures. nih.govscilit.com

One successful approach to obtaining α-D-fructofuranosides involves the use of a specially designed thio-fructofuranoside donor. rsc.org Specifically, a 4,6-O-tetraisopropyldisiloxanylidene-protected thio-fructofuranoside donor has been shown to be highly effective. rsc.org This method demonstrates broad substrate scope and tolerance for various functional groups, enabling the efficient synthesis of the α-isomers of inulin (B196767) oligosaccharides. rsc.org

The choice of glycosyl donor is critical in directing the stereochemical outcome. For instance, various D-fructofuranosyl donors, such as imidate, phosphite, and benzyl (B1604629) phthalate (B1215562) donors, have been prepared from 1,3,4,6-tetra-O-benzoyl-D-fructofuranose. nii.ac.jp When these donors were reacted with a 5-thio-D-glucose acceptor, they exclusively formed the α-D-fructofuranosyl-5-thio-α-D-glucopyranoside, demonstrating excellent stereocontrol. nii.ac.jp This high α-selectivity is a notable outcome, as glycosylation with D-glucopyranosyl acceptors often yields mixtures of anomeric isomers. nii.ac.jp

Synthesis of Fructose-Derived Spiroketals (Di-D-Fructose Dianhydrides - DFAs)

Di-D-fructose dianhydrides (DFAs) are a family of stereoisomeric spiro-tricyclic disaccharides formed from the condensation of two D-fructose units. mdpi.com These compounds are of interest due to their presence in food products and their potential as low-caloric sweeteners with prebiotic properties. mdpi.comus.es The synthesis of DFAs can be complex, often yielding a mixture of up to 14 different diastereomeric cores, making the isolation of pure isomers a significant challenge. mdpi.comus.esresearchgate.net

The formation of DFAs is commonly achieved through the thermal or acidic treatment of fructose (B13574) or fructose-rich materials like sucrose (B13894), inulin, and levan (B1592505). mdpi.comcsic.es The accepted mechanism for this transformation involves several key steps: csic.es

Protonation and Water Elimination : The process begins with the protonation of a fructose molecule, followed by the elimination of a water molecule to generate a fructosyl oxacarbenium ion. csic.esuwindsor.ca

In Situ Glycosylation : This highly reactive oxacarbenium ion then reacts with a second fructose molecule in an in situ glycosylation step, forming a transient keto-disaccharide. csic.es

Intramolecular Spiroketalization : The newly formed disaccharide undergoes an intramolecular spiroketalization to create the characteristic tricyclic core of the DFA. csic.es

This process is reversible, and the distribution of the resulting DFA isomers, which can differ in ring size (furanose or pyranose), linking position, and stereochemistry, is influenced by reaction conditions such as acid strength, temperature, time, and initial fructose concentration. mdpi.comcsic.es For example, shorter reaction times tend to favor the formation of difuranose isomers like di-α-D-fructofuranose-1,2':2,1'-dianhydride, while longer reaction times lead to the more thermodynamically stable dipyranose isomers. mdpi.com

Given the complexity of isomer mixtures from direct acid catalysis, significant research has focused on developing stereoselective chemical syntheses of specific DFA isomers. These strategies aim to control the reaction pathway to favor the formation of a single desired product.

Ring-Size Blocking and Conformational Control: One effective strategy involves "blocking" the fructose unit into a specific ring form (furanose or pyranose) using protecting groups. This pre-organizes the precursor and directs the outcome of the spiroketalization.

Pyranose-Anchored Templates : Using D-fructose precursors where the pyranose ring is maintained, for example, through a 4,5-O-cyclic acetal (B89532), can stereodirect the reaction towards the formation of β-anomeric linkages, leading to di-D-β-fructopyranose-1,2':2,1'-dianhydride. mdpi.com Boron trifluoride diethyl etherate is a common promoter for these reactions, facilitating the cleavage of anomeric acetal linkages, autoglycosylation, and final spiroketalization. nih.govacs.org The nature of the hydroxyl protecting groups (e.g., benzyl vs. benzoyl) on the precursor strongly influences the stereochemical outcome of the dimerization. acs.org

Furanose-Anchored Templates : To synthesize DFAs with furanose rings (Type I DFAs), precursors with a locked furanose conformation are used. For instance, 1,2-O-isopropylidene-β-D-fructofuranose derivatives can be used. acs.org The participating character of O-acyl groups at adjacent positions can influence the stereochemistry of the glycosylation-spirocyclization process. acs.org

Intramolecular Aglycon Delivery (IAD): This powerful technique involves tethering the two fructose units together before the key glycosylation and spiroketalization steps. The geometric constraints imposed by the tether guide the stereochemical outcome of the reaction.

A one-pot synthesis of C₂-symmetric di-D-fructose dianhydrides has been achieved using this approach. acs.org Two fructofuranose precursors are linked via a xylylene tether at their C-6 positions. This pre-organization facilitates an intramolecular glycosylation-spiroketalization process upon activation, leading to the formation of a specific DFA isomer. acs.org The rigidity of the resulting tetracyclic structure governs the stereochemistry. acs.org

The table below summarizes the effect of different tethers on the formation of Type I and Type III DFAs.

TetherPrecursor TypeDFA Product(s)
o-XylyleneFuranoseType I DFA
m-XylyleneFuranoseType I DFA
p-XylyleneFuranoseType I DFA
o-XylylenePyranoseType III DFA
m-XylylenePyranoseType III DFA
p-XylylenePyranoseType III DFA
Data derived from studies on intramolecular aglycon delivery in DFA synthesis. mdpi.com

These stereoselective methods provide access to pure DFA isomers, which is crucial for studying their individual biological properties. mdpi.com

Protic Acid-Catalyzed Dimerization of Ketoses and Mechanism of DFA Formation

Synthesis of this compound Analogues and Mimics

The synthesis of analogues and mimics of this compound is crucial for studying its biological roles and developing potential inhibitors of fructose-metabolizing enzymes.

Carbocyclic Analogues of D-Fructofuranose and Phosphorylated Derivatives

A general approach to synthesizing carbocyclic analogues of carbohydrates, often referred to as "pseudo-sugars," has been developed. This methodology has been successfully applied to prepare the carbocyclic analogue of beta-D-fructofuranose 6-phosphate. nih.gov The synthesis of these analogues, where the ring oxygen is replaced by a methylene (B1212753) group, provides valuable tools for biochemical studies. For instance, the preparation of 5-carbafructofuranose 6-phosphate has been described in detail. nih.gov Research has also focused on the synthesis of various carbocyclic nucleoside analogues, including those with cyclopentyl and cyclohexyl moieties, which can serve as precursors for bioactive molecules. beilstein-journals.orgrsc.orgsemanticscholar.org

Synthesis of Selectively Labeled D-Fructose and D-Fructose Phosphate (B84403) Analogues (e.g., Deuterium (B1214612) and Tritium (B154650) Incorporation)

To trace the metabolic fate of fructose and its derivatives, researchers have developed methods for selective isotopic labeling. A key strategy involves the synthesis of 2,5-anhydroglucitol and 2,5-anhydromannitol, along with their 6-phosphate and 1,6-diphosphate derivatives, which serve as cyclic analogues of the alpha and beta anomers of D-fructofuranose and its phosphorylated forms. nih.gov The synthesis is designed to allow for the selective incorporation of deuterium (²H) as a model for tritium (³H) labeling. nih.govuq.edu.au This is achieved through a critical cyclization step involving a benzyl ether nucleophilic attack on an activated alcohol. nih.gov The stereochemistry at key carbon positions is controlled through selective epimerizations, and the desired mono- and diphosphate (B83284) analogues are obtained by carefully sequencing deprotection and phosphorylation steps. nih.gov

Synthesis of Alpha-D-Fructofuranosyl-(2→6)-D-glucose by Thermal Treatment

A notable disaccharide, alpha-D-fructofuranosyl-(2→6)-D-glucose (α-Ff2→6G), has been synthesized through the thermal treatment of D-glucose and D-fructose. jst.go.jpjst.go.jpscispace.com Optimal synthesis conditions were found to be melting equal amounts of D-glucose and D-fructose at 130°C for 45 minutes or at 140°C for 30 minutes. jst.go.jp The resulting disaccharide can be isolated and purified using techniques such as carbon-Celite column chromatography and preparative high-performance liquid chromatography. jst.go.jp The structure of the synthesized compound has been confirmed through mass spectrometry and nuclear magnetic resonance (NMR) analysis. jst.go.jp This thermal synthesis method provides a direct route to this specific fructofuranose-containing disaccharide. jst.go.jpresearchgate.net

Starting MaterialsReaction ConditionsProduct
D-Glucose, D-Fructose130°C for 45 min or 140°C for 30 minAlpha-D-Fructofuranosyl-(2→6)-D-glucose

Chemical Approaches to UDP-Derived Sugars Containing Fructofuranose

Uridine diphosphate (UDP)-sugars are essential donors in glycosyltransferase-catalyzed reactions, which are fundamental to the biosynthesis of complex carbohydrates. tandfonline.comeurocarb2025.com Chemical synthesis provides a vital route to access these molecules for biochemical and biological investigations. eurocarb2025.comkiesslinglab.com

The synthesis of UDP-fructose isomers, specifically UDP-(1)-fructose and UDP-(2)-fructose, has been accomplished. tandfonline.comtandfonline.com For instance, UDP-(1)-fructose was synthesized from UMP and fructose-1-phosphate (B91348). tandfonline.com The properties of these synthetic UDP-fructose derivatives have been compared to those of naturally occurring UDP-fructose isolated from sources like Jerusalem artichoke tubers. tandfonline.comtandfonline.com It was observed that synthetic UDP-(1)-fructose exhibits different properties, such as a reducing power that is absent in the natural form, suggesting structural differences. tandfonline.com

The synthesis of UDP(2)-fructose has also been reported, starting from D-fructofuranose-2-phosphate. tandfonline.com Acid hydrolysis studies revealed that UDP(2)-fructose rapidly converts to UDP(1)-fructose, which then hydrolyzes to UMP and fructose-1-phosphate. tandfonline.com These synthetic efforts are crucial for elucidating the precise structures and biological functions of natural UDP-fructose isomers. tandfonline.com More recent advancements include one-pot multienzyme synthesis strategies for various UDP-sugars, enhancing the efficiency of their production. rsc.org

Precursor 1Precursor 2Product
Uridine Monophosphate (UMP)Fructose-1-phosphateUDP-(1)-fructose
D-Fructofuranose-2-phosphateUridine nucleotideUDP-(2)-fructose

Enzymatic Transformations and Biosynthetic Pathways Involving Alpha D Fructofuranose

Enzymes Catalyzing Fructose (B13574) Metabolism and Transformations

The initial steps of fructose metabolism and its conversion into other sugar derivatives are catalyzed by a specific set of enzymes, each with a distinct role in transforming the fructose molecule.

The entry of fructose into metabolic pathways is primarily initiated by the enzyme fructokinase (also known as ketohexokinase, KHK). nih.govmdpi.com This enzyme catalyzes the phosphorylation of fructose at the first carbon position, utilizing a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to form fructose 1-phosphate (F1P). nih.govwikipedia.orgresearchgate.net This reaction is a key step in fructose metabolism and occurs mainly in the liver, but also in the small intestine and kidneys. mdpi.comwikipedia.org Unlike the phosphorylation of glucose, this process is not regulated by feedback inhibition, meaning that when fructose is available, it is rapidly converted to F1P. nih.govmdpi.com

There are two main isoforms of fructokinase, KHK-C and KHK-A, which arise from alternative splicing. mdpi.com KHK-C is predominantly found in the liver, kidneys, and duodenum and has a high affinity for fructose (low Km), making it the primary enzyme for metabolizing dietary fructose. mdpi.com KHK-A is expressed more widely but at lower levels and has a lower affinity for fructose, suggesting a role when fructose concentrations are unusually high. mdpi.com The rapid phosphorylation by fructokinase effectively traps fructose within the cell for further metabolism. wikipedia.org In plants, however, fructokinases (FRKs) phosphorylate fructose to form fructose 6-phosphate (F6P), a key difference from mammalian metabolism. frontiersin.org

Following its synthesis, fructose 1-phosphate is cleaved by the enzyme aldolase (B8822740) B (also known as fructose-bisphosphate aldolase B). wikipedia.orgnih.gov This enzyme is a key player in fructose metabolism and is primarily expressed in the liver, renal cortex, and small intestinal mucosa. wikipedia.orgbu.edu Aldolase B catalyzes the reversible cleavage of fructose 1-phosphate into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. nih.govwikipedia.orgwikipedia.org

Aldolase B is considered a rate-limiting enzyme in hepatic fructose metabolism. nih.govoup.com It also participates in glycolysis and gluconeogenesis by catalyzing the cleavage of fructose 1,6-bisphosphate (FBP) into glyceraldehyde 3-phosphate and DHAP. wikipedia.org The products of the aldolase B reaction on F1P, DHAP and glyceraldehyde, are intermediates that can enter the glycolytic pathway. nih.govresearchgate.net DHAP is readily isomerized to glyceraldehyde 3-phosphate, while glyceraldehyde is phosphorylated by triose kinase to form glyceraldehyde 3-phosphate, thus merging fructose metabolism with that of glucose. wikipedia.orgwikipedia.org

Key Characteristics of Aldolase B in Fructose Metabolism
FeatureDescriptionSource
Enzyme NameAldolase B (Fructose-bisphosphate aldolase B) wikipedia.org
EC Number4.1.2.13 wikipedia.org
Primary Substrate (Fructose Metabolism)Fructose 1-phosphate (F1P) wikipedia.orgnih.gov
ProductsDihydroxyacetone phosphate (DHAP) and Glyceraldehyde wikipedia.orgwikipedia.org
LocationLiver, kidney cortex, small intestine wikipedia.orgbu.edu
Metabolic RoleRate-limiting step in fructose metabolism; also involved in glycolysis and gluconeogenesis nih.govbu.eduoup.com

Isomaltulose synthase (PalI), also known as sucrose (B13894) isomerase, is an enzyme that catalyzes the isomerization of sucrose. nih.govebi.ac.uk Instead of hydrolyzing sucrose, this enzyme rearranges the glycosidic bond between the glucose and fructose moieties. ebi.ac.uk The primary products of this reaction are isomaltulose (α-D-glucosylpyranosyl-1,6-D-fructofuranose) and, to a lesser extent, trehalulose (B37205) (α-D-glucosylpyranosyl-1,1-D-fructofuranose). nih.govresearchgate.netplos.org Small amounts of glucose and fructose are also produced as by-products. plos.org

This enzyme belongs to the glycoside hydrolase family 13 (GH13). nih.govplos.org The isomerization reaction it catalyzes is of significant industrial interest, as isomaltulose and trehalulose are used as non-cariogenic sugar substitutes. ebi.ac.ukplos.org The enzyme from Klebsiella sp. LX3, for example, converts sucrose into approximately 87% isomaltulose. plos.org

Invertases, also known as β-fructofuranosidases, are enzymes that catalyze the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose. nzytech.comwikipedia.orgresearchgate.net This process is fundamental for providing hexose (B10828440) sugars for energy and various biosynthetic processes. nih.gov These enzymes cleave the O-C(fructose) bond in sucrose. nzytech.comwikipedia.org

Invertases are broadly categorized based on their optimal pH:

Acid Invertases : These enzymes function optimally at an acidic pH (typically 4.5 to 5.5) and are located in the cell wall (CWIN) and vacuoles (VIN) of plants. nih.govmdpi.com They are also referred to as β-fructofuranosidases and can hydrolyze other sugars with β-fructofuranosidic linkages. mdpi.com

Alkaline/Neutral Invertases : These enzymes have an optimal pH between 7.0 and 8.0 and are found in the cytoplasm of plant cells. nih.govmdpi.com They share no sequence homology with acid invertases. nih.gov

Invertases are widespread in nature, found in yeasts, fungi, bacteria, plants, and animals. wikipedia.org The enzyme from baker's yeast (Saccharomyces cerevisiae) is a well-studied example, used industrially to produce inverted sugar syrup, which is sweeter than sucrose. wikipedia.org

Comparison of Invertase Types
Invertase TypeSubcellular Location (Plants)Optimal pHSource
Acid Invertase (CWIN/VIN)Cell Wall, Vacuole4.5 - 5.5 nih.govmdpi.com
Alkaline/Neutral InvertaseCytoplasm7.0 - 8.0 nih.govmdpi.com

The alpha-D-phosphohexomutase (αPHM) superfamily comprises a large group of enzymes that catalyze the reversible intramolecular transfer of a phosphoryl group on phosphosugar substrates. nih.govwikipedia.orgnih.gov These reactions are fundamental to primary metabolism across all domains of life. nih.govresearchgate.net A key reaction catalyzed by these enzymes is the conversion of a 1-phosphosugar to a 6-phosphosugar, and vice versa. wikipedia.org

The reaction mechanism involves a bisphosphorylated sugar intermediate and requires a phosphorylated serine residue in the enzyme's active site, as well as a metal ion like Mg²⁺. wikipedia.orgnih.gov The superfamily is divided into subgroups based on substrate preference, including:

Phosphoglucomutase (PGM): Interconverts glucose-1-phosphate and glucose-6-phosphate. wikipedia.orgebi.ac.uk

Phosphomannomutase (PMM): Acts on mannose-based phosphosugars. wikipedia.org

Phosphoglucosamine mutase (PNGM): Involved in the biosynthesis of UDP-N-acetylglucosamine. wikipedia.orgebi.ac.uk

These enzymes are crucial for linking various carbohydrate metabolic pathways, including glycogen (B147801) metabolism and the synthesis of cell wall components. nih.govebi.ac.uk

Invertases (Acid and Alkaline/Neutral Invertases) and Beta-Fructofuranosidases in Sucrose Hydrolysis

Mechanistic Studies of Alpha-D-Fructofuranose-Involving Enzymes

Mechanistic studies have provided detailed insights into how these enzymes recognize their substrates and catalyze their specific reactions.

Fructokinase : The mechanism involves the direct transfer of a phosphate group from ATP to the C1 hydroxyl group of fructose. The high affinity of the KHK-C isoform for fructose ensures efficient phosphorylation even at low substrate concentrations. mdpi.com

Aldolase B : The cleavage of fructose 1-phosphate proceeds through the formation of a Schiff base intermediate. A key lysine (B10760008) residue in the active site attacks the carbonyl group of the substrate, leading to the formation of the covalent intermediate. This is a characteristic feature of Class I aldolases, to which the animal aldolase B belongs. wikipedia.org Subsequent retro-aldol cleavage releases glyceraldehyde, followed by hydrolysis of the Schiff base to release DHAP and regenerate the free enzyme.

Isomaltulose Synthase (PalI) : The mechanism is proposed to be a two-step process involving both hydrolysis and isomerization within the same active site. nih.gov The reaction starts with a nucleophilic attack by an aspartate residue (Asp241 in one model) on the C1 of the glucose moiety of sucrose, while a glutamate (B1630785) residue (Glu295) protonates the glycosidic oxygen. ebi.ac.uk This breaks the glycosidic bond, forming a glucose-enzyme intermediate and releasing fructose. ebi.ac.uk The released fructose molecule then re-attacks the intermediate, but with its C6 hydroxyl group, forming the new 1,6-glycosidic bond of isomaltulose. ebi.ac.uk A specific RLDRD motif near the active site has been identified as crucial for the isomerization activity, distinguishing it from simple hydrolases. nih.govplos.org

Invertases : Acid invertases (β-fructofuranosidases) utilize a double displacement mechanism involving two key aspartate residues. One acts as a nucleophile, attacking the anomeric carbon of the fructose residue to form a covalent enzyme-fructosyl intermediate, while the other acts as an acid/base catalyst, protonating the leaving glucose. A water molecule then hydrolyzes the intermediate to release fructose. In contrast, the mechanism for alkaline/neutral invertases, which belong to the GH100 family, was less understood until recently. Structural studies of an Anabaena alkaline invertase revealed a different (α/α)6 barrel structure and identified two acidic residues, Asp-188 and Glu-414, as the putative catalytic residues, suggesting they represent a novel family of glucosidases. nih.gov

Alpha-D-Phosphohexomutase Superfamily : These enzymes employ a "ping-pong" mechanism involving a phosphoryl transfer. The active enzyme contains a phosphoserine residue. wikipedia.orgresearchgate.net In the first step, the phosphoryl group from the phosphoserine is transferred to the substrate (e.g., glucose-1-phosphate), forming a transient glucose-1,6-bisphosphate intermediate. nih.gov After a reorientation of this intermediate within the active site, a phosphoryl group is transferred back from the sugar to the serine residue, regenerating the active enzyme and forming the product (e.g., glucose-6-phosphate). wikipedia.orgnih.gov

Characterization of Enzyme Active Sites and Catalytic Residues

The enzymatic processing of this compound and its derivatives is orchestrated by a diverse group of enzymes, each possessing a unique active site architecture tailored for specific catalytic functions. The geometry and amino acid composition of these active sites are critical for substrate binding and catalysis.

In the glycoside hydrolase family 32 (GH32), which includes enzymes like levan (B1592505) fructotransferase (LFTase), the active site is typically located within a five-blade β-propeller N-terminal domain. semanticscholar.orgresearchgate.net The catalytic machinery often involves a triad (B1167595) of acidic residues. For instance, in LFTase from Arthrobacter ureafaciens, the catalytic triad consists of Asp-54 (the nucleophile), Glu-236 (the acid/base catalyst), and Asp-186 (an intermediate-stabilizing residue). semanticscholar.org These residues are strategically positioned around the glycosidic bond of the substrate. semanticscholar.org Similarly, in the fructosyltransferase from Aspergillus japonicus (AjFT), the key catalytic residues are the nucleophile (D60), the transition-state stabilizer (D191), and the acid/base catalyst (E292). researchgate.net

For enzymes involved in the hydrolysis of di-D-fructofuranose dianhydrides, such as DFA IIIase from Arthrobacter aurescens, site-directed mutagenesis studies have identified D207 and E218 as potential critical catalytic residues. plos.orgresearchgate.net In another class of enzymes, the inulin (B196767) fructotransferases (IFTases) that produce DFA I, residues D162 and E231 in SpIFTase from Streptomyces peucetius have been identified as crucial for catalysis, which is a departure from the conserved catalytic residues found in other IFTases. nih.gov Site-directed mutagenesis on SdIFTase from Streptomyces davawensis has also been used to improve catalytic behavior by modifying residues within the central tunnel and at the substrate-binding pocket. nih.govsci-hub.se

Alkaline invertase InvA, a member of the GH100 family, utilizes Asp-188 and Glu-414 as its catalytic acid and base, respectively, for the hydrolysis of the α1,2-glycosidic bond in sucrose. nih.gov In the case of isomaltulose synthase, which isomerizes sucrose, the proposed catalytic residues are Asp241 (nucleophile) and Glu295 (general acid/base). ebi.ac.uk

The table below summarizes key enzymes and their identified catalytic residues involved in reactions with fructose-containing substrates.

EnzymeSource OrganismCatalytic ResiduesFunction
Levan Fructotransferase (LFTase)Arthrobacter ureafaciensD54 (Nucleophile), E236 (Acid/Base), D186 (Stabilizer)Converts levan to difructose dianhydride. semanticscholar.org
Fructosyltransferase (AjFT)Aspergillus japonicusD60 (Nucleophile), D191 (Stabilizer), E292 (Acid/Base)Synthesizes fructooligosaccharides. researchgate.net
DFA IIIaseArthrobacter aurescensD207, E218Hydrolyzes DFA III. plos.orgresearchgate.net
DFA I-forming IFTase (SpIFTase)Streptomyces peucetiusD162, E231Converts inulin to DFA I. nih.gov
Alkaline Invertase (InvA)Anabaena sp.D188 (Acid), E414 (Base)Hydrolyzes sucrose. nih.gov
Isomaltulose Synthase (PalI)Klebsiella sp.D241 (Nucleophile), E295 (Acid/Base)Isomerizes sucrose to isomaltulose. ebi.ac.uk
D-xylose IsomeraseArthrobacter sp.H53, H219Isomerizes D-fructose. core.ac.uknih.gov

Substrate Specificity and Recognition Mechanisms of Enzymes with this compound as a Substrate or Product

Enzymes that metabolize this compound and related compounds exhibit remarkable substrate specificity, which is dictated by the precise three-dimensional structure of their active sites. smolecule.com This specificity ensures that correct glycosidic linkages are formed or cleaved, leading to specific products.

Fructosyltransferases (FTs) are a prime example of enzymes with high substrate specificity. They are involved in the synthesis of fructans and fructooligosaccharides (FOS). jmb.or.kr The specificity of these enzymes determines the type of linkage (e.g., β-(2,1) or β-(2,6)) and the degree of polymerization of the resulting fructan. jmb.or.kr For instance, β-fructofuranosidases from Rhodotorula dairenensis can hydrolyze sucrose and other fructosyl-β-(2→1)-linked carbohydrates like 1-kestose (B104855) and nystose (B80899), but are inactive on α-(1→4) or α-(1→6) linked sugars like maltose (B56501) and palatinose. oup.com This indicates a strict requirement for the β-(2→1) linkage adjacent to a terminal fructose unit.

The active site of LFTase is uniquely shaped to accommodate a difructosaccharide at its -1 and -2 subsites, a feature distinct from other GH32 family proteins. semanticscholar.org This specific binding mode is facilitated by small side chain residues in a conserved loop region and is fundamental to its ability to perform an intramolecular fructosyl transfer, leading to a cyclic product. semanticscholar.org In Aspergillus japonicus FT, specific residues within the active site subsites, such as I143, E318, Y404, and E405, are crucial for recognizing both donor (sucrose) and acceptor substrates, guiding the formation of 1-kestose. researchgate.net

Inulinases also demonstrate high specificity. Inulase II from Arthrobacter ureafaciens, for example, requires at least two adjacent (2→1)-β-fructofuranosyl linkages to effectively catalyze the formation of di-D-fructofuranose dianhydride. smolecule.com This enzyme attacks (2→1)-β-linked fructans from the non-reducing fructose end. smolecule.com

UDP-sugar producing pyrophosphorylases, which are involved in activating sugars for biosynthesis, also show distinct specificities. Barley UDP-glucose pyrophosphorylase (UGPase) can utilize D-fructose-1-phosphate, albeit with a very high Km, indicating low affinity compared to its primary substrate, D-glucose-1-phosphate. frontiersin.org The ability of these enzymes to recognize different sugar-1-phosphates is determined by the conformation and substituents at various carbon atoms of the sugar's pyranose ring. frontiersin.org

Detailed Catalytic Mechanisms (e.g., Glycosidic Bond Cleavage, Phosphoryl Transfer, Isomerization)

The enzymatic transformations involving this compound proceed through several well-defined catalytic mechanisms.

Glycosidic Bond Cleavage The hydrolysis of glycosidic bonds, a fundamental process in carbohydrate metabolism, is catalyzed by glycoside hydrolases (glycosidases). khanacademy.org These enzymes typically employ one of two main mechanisms, resulting in either inversion or retention of the anomeric stereochemistry. fu-berlin.de

Inverting Mechanism (Single-Displacement): This mechanism involves a single nucleophilic attack by an activated water molecule. An acidic residue in the active site protonates the glycosidic oxygen, while a basic residue deprotonates a water molecule, which then attacks the anomeric carbon. nih.govkhanacademy.org This leads to the inversion of the stereochemistry at the anomeric center. The hydrolysis of sucrose by alkaline invertase InvA follows this general acid-base mechanism, where Asp-188 acts as the general acid and Glu-414 as the general base. nih.gov

Retaining Mechanism (Double-Displacement): This mechanism proceeds in two steps and involves the formation of a covalent glycosyl-enzyme intermediate. In the first step, a nucleophilic residue in the active site attacks the anomeric carbon, displacing the aglycone and forming the intermediate. In the second step, an activated water molecule, assisted by a general base catalyst, hydrolyzes the intermediate, releasing the sugar and regenerating the enzyme. This process results in the retention of the anomeric stereochemistry. nih.gov Many enzymes in the GH32 family, such as fructosyltransferases, utilize this retaining mechanism. researchgate.net

Phosphoryl Transfer Phosphoryl transfer is the transfer of a phosphate group from a donor molecule, often ATP, to an acceptor. mdpi.com This reaction is central to sugar activation in metabolic pathways. The mechanism generally proceeds via a direct, in-line displacement where the hydroxyl group of the acceptor sugar acts as a nucleophile, attacking the terminal (γ) phosphate of ATP. mdpi.com This process is facilitated by a catalytic base (often an aspartate residue) that deprotonates the hydroxyl group and is stabilized by magnesium ions that coordinate the phosphate groups of ATP. mdpi.com

Some phosphatases can also catalyze transphosphorylation reactions. For example, the E. coli phosphatase Agp can transfer a phosphoryl group from α-D-glucose 1-phosphate to D-fructose, yielding D-fructose 1-phosphate. nih.govresearchgate.net This reaction is believed to proceed through a double-displacement mechanism involving a covalent phosphohistidine (B1677714) enzyme intermediate. researchgate.net

Isomerization Isomerization reactions interconvert sugar isomers, such as aldoses and ketoses. The isomerization of D-glucose to D-fructose, a key step in high-fructose corn syrup production, is catalyzed by glucose isomerase (also known as xylose isomerase). scispace.com The isomerization of D-fructose by D-xylose isomerase from Arthrobacter is proposed to occur via a hydride shift mechanism. core.ac.uknih.gov In this model, metal ions (Mg²⁺ or Co²⁺) in the active site coordinate to the oxygen atoms of fructose, and a series of proton transfers facilitates the movement of a hydride ion from C2 to C1, converting the ketose into an aldose. core.ac.uk An alternative pathway involves an enediol intermediate. rsc.org The specific mechanism can depend on the enzyme and the reaction conditions. nih.gov

Biosynthesis of this compound-Containing Oligosaccharides and Polysaccharides

Hypothetical Biosynthesis Pathways of Fructose-Derived Carbohydrates

The biosynthesis of fructose-derived carbohydrates begins with fundamental monosaccharides produced during primary metabolism. agriculturejournals.cz Photosynthesis yields three-carbon sugars that are used to synthesize D-fructose 1,6-bisphosphate, a central intermediate. agriculturejournals.cz This can be converted to D-fructose 6-phosphate, which stands at a metabolic crossroads. From here, various enzymatic modifications and additions lead to a diverse array of oligosaccharides.

A study on Alisma orientalis led to the isolation of several fructose-derived carbohydrates, including α-D-fructofuranose, β-D-fructofuranose, sucrose, raffinose (B1225341), stachyose (B150584), and verbascose (B1348371). tandfonline.com Based on these co-occurring compounds, a hypothetical biosynthetic pathway can be proposed. The pathway likely starts with sucrose, which is synthesized from UDP-glucose and fructose 6-phosphate. Successive additions of galactose units from a donor like galactinol (B1212831) to sucrose would lead to the formation of the raffinose family of oligosaccharides: raffinose (one galactose unit), stachyose (two galactose units), and verbascose (three galactose units). tandfonline.com The free fructose anomers found in the plant are likely derived from the hydrolysis of sucrose or other fructosides. tandfonline.com

The synthesis of fructo-oligosaccharides (FOS) can also be achieved enzymatically from sucrose using fructosyltransferases. mdpi.comnih.gov These enzymes transfer a fructosyl unit from a donor sucrose molecule to an acceptor, which can be another sucrose molecule or a growing FOS chain. This process results in the formation of oligosaccharides like 1-kestose (GF2), nystose (GF3), and fructofuranosylnystose (GF4). mdpi.com

Role of this compound in the Formation of Fructans (e.g., Inulin)

This compound, as part of the sucrose molecule, is the foundational unit for the biosynthesis of fructans, which are polymers of fructose. nih.govnih.gov Inulin is a major type of fructan composed of linear chains of β-(2,1)-linked D-fructofuranose units, typically capped with a terminal glucose residue. mdpi.comresearchgate.net

The biosynthesis of inulin in plants is a two-step enzymatic process that occurs in the vacuole and begins with sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside). jmb.or.krnih.gov

Initiation by Sucrose:Sucrose 1-Fructosyltransferase (1-SST): The first and committing step is catalyzed by 1-SST (EC 2.4.1.99). This enzyme transfers the fructosyl moiety from a donor sucrose molecule to the C1 hydroxyl group of the fructose residue of an acceptor sucrose molecule. This reaction produces the trisaccharide 1-kestose (also known as isokestose) and releases one molecule of glucose. jmb.or.krnih.gov

Reaction: Sucrose + Sucrose → 1-Kestose + Glucose

Elongation by Fructan:Fructan 1-Fructosyltransferase (1-FFT): The subsequent elongation of the fructan chain is carried out by 1-FFT (EC 2.4.1.100). This enzyme catalyzes the transfer of a terminal fructosyl unit from a fructan donor (like 1-kestose or a larger fructan) to the C1 hydroxyl of the terminal fructose of an acceptor fructan. jmb.or.krnih.gov 1-FFT repeatedly adds fructose units via β-(2,1) linkages, progressively increasing the degree of polymerization (DP) of the inulin chain. nih.govnih.gov

Other fructosyltransferases, such as sucrose:fructan 6-fructosyltransferase (6-SFT), can introduce β-(2,6) linkages, leading to the formation of different types of fructans like levans or more complex, branched graminans. jmb.or.krnih.gov The coordinated action of these various fructosyltransferases, whose expression and activity are tightly regulated, determines the final structure and size of the fructan polymers stored in the plant. nih.govresearchgate.net

The table below outlines the key enzymes in inulin biosynthesis.

EnzymeEC NumberRoleReaction
Sucrose:Sucrose 1-Fructosyltransferase2.4.1.99InitiationSucrose + Sucrose → 1-Kestose + Glucose jmb.or.kr
Fructan:Fructan 1-Fructosyltransferase2.4.1.100ElongationFructann + Fructanm → Fructann-1 + Fructanm+1jmb.or.krnih.gov

Molecular Interactions and Recognition Mechanisms of Alpha D Fructofuranose

Carbohydrate-Protein Interactions Involving Alpha-D-Fructofuranose

The interaction between carbohydrates and proteins is a cornerstone of many biological processes. These interactions are characterized by their high specificity, which arises from a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov The numerous hydroxyl groups on this compound can act as both hydrogen bond donors and acceptors, forming intricate networks with amino acid residues on protein surfaces. nih.gov

Binding Affinity and Specificity with Glycoproteins and Lectins

Lectins are a class of proteins that exhibit high specificity for carbohydrates. nih.gov The binding sites on lectins are often shallow depressions on their surfaces, leading to binding affinities that are typically lower than many other protein-ligand interactions. nih.gov Specificity is achieved through a precise arrangement of amino acid side chains that complement the carbohydrate's shape and pattern of hydroxyl groups.

The binding of carbohydrates to lectins is a complex process involving various non-covalent interactions. Key among these are:

Hydrogen Bonds: The hydroxyl groups of this compound can form hydrogen bonds with polar amino acid residues such as aspartate, glutamate (B1630785), asparagine, and glutamine. nih.gov

Hydrophobic Interactions: The C-H groups on the furanose ring can create apolar patches that interact with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine through CH-π stacking interactions. researchgate.net

Electrostatic Interactions: Charged residues on the protein surface and the occasional involvement of metal ions like Ca²⁺ can further stabilize the carbohydrate-protein complex. nih.gov

Due to the subtle structural differences between sugar isomers, lectins can exhibit high specificity. The orientation of a single hydroxyl group can be the determining factor for binding. nih.gov

Lectin SourceSpecificityRelevance to this compound
Litchi (Litchi chinensis)α-D-glucose/mannoseBinding is inhibited by raffinose (B1225341), a trisaccharide containing a fructofuranose unit. nih.gov

Interactions with Transport Proteins (e.g., GLUT5, GLUT2)

The transport of fructose (B13574) across cellular membranes is primarily mediated by facilitative glucose transporters (GLUTs). Research using fluorescently labeled mimetics of fructose isomers has revealed a remarkable specificity among these transporters.

GLUT5 is recognized as a high-affinity, specific fructose transporter. biorxiv.org Studies have demonstrated that a fructofuranose mimetic is preferentially taken up by GLUT5. nih.govmtu.edu This specificity suggests that the furanose ring structure is a key recognition element for this transporter. While GLUT5 can transport both furanose and pyranose forms of D-fructose, the uptake of the furanose conformation appears to be specific to GLUT5. researchgate.net

GLUT2 is a lower-affinity, broader-specificity transporter that handles glucose, galactose, and fructose. nih.gov In contrast to GLUT5, GLUT2 preferentially transports the β-D-fructopyranose mimetic. nih.govmtu.edu The uptake of an α-D-fructopyranose mimetic was found to be independent of both GLUT5 and GLUT2, suggesting the involvement of other transporters like GLUT12. nih.gov

This discrimination between fructose isomers allows for differential uptake of fructose forms depending on the tissue-specific expression of these transporters.

TransporterSubstrate PreferenceKm for FructoseKey Findings
GLUT5 Fructofuranose~10-16 mM biorxiv.orgnih.govPreferentially transports fructofuranose mimetics; considered the primary specific fructose transporter. nih.govmtu.edu
GLUT2 β-D-Fructopyranose~76 mM nih.govA low-affinity, high-capacity transporter that also transports glucose and galactose. Does not significantly transport the fructofuranose form. nih.govmtu.edu

Binding to Enzymes Involved in Metabolism (e.g., Pyruvate (B1213749) Kinase, Phosphofructokinase)

The regulation of key glycolytic enzymes, phosphofructokinase (PFK) and pyruvate kinase (PK), is critical for controlling metabolic flux. However, available evidence indicates that this compound itself does not directly bind to these enzymes as an allosteric regulator. Instead, its phosphorylated derivatives are the key effectors.

Phosphofructokinase (PFK): PFK catalyzes the committed step in glycolysis, the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate (FBP). wikipedia.org This enzyme is subject to complex allosteric regulation. High levels of ATP and citrate (B86180) inhibit PFK, while AMP and, most potently, fructose 2,6-bisphosphate are strong activators. wikipedia.orgproteopedia.org There is no evidence to suggest that this compound directly binds to or regulates PFK activity. Its role is that of a precursor to the substrate (fructose 6-phosphate) and the allosteric activator (fructose 2,6-bisphosphate).

Pyruvate Kinase (PK): PK catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate. wikipedia.org Its activity is allosterically regulated, most notably by FBP, which acts as a potent feedforward activator. wikipedia.orgcapes.gov.brnih.gov This activation ensures that the increased flux through the upper part of glycolysis is matched by the capacity of the lower part. Similar to PFK, there is no evidence for the direct binding of this compound to pyruvate kinase. Its metabolic product, FBP, is the crucial allosteric regulator.

Interaction with Human Serum Albumin (HSA)

Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind and transport a vast array of endogenous and exogenous molecules. While the interaction of glucose with HSA is well-studied in the context of glycation, the specific interactions with fructose anomers are less characterized.

Research using fluorescent spectroscopy and molecular docking has investigated the interaction between HSA and various forms of fructose. One study specifically examined β-D-fructofuranose, showing that it interacts with HSA. researchgate.net However, specific binding studies and affinity data for the this compound anomer are not prominently available in the current scientific literature. Given the high structural specificity of protein-carbohydrate interactions, it cannot be assumed that the binding characteristics of the beta anomer apply directly to the alpha anomer.

Ligand-Receptor Binding Studies (e.g., Insect Gustatory Receptors)

Insects possess specialized gustatory receptors (GRs) for detecting tastants, including sugars. The study of these receptors provides a model system for understanding the principles of ligand-receptor binding and specificity.

The silkworm gustatory receptor BmGr9 has been identified as a D-fructose-gated ion channel. nih.govwikipedia.org Structural and functional studies reveal that D-fructose binds within a pocket formed by transmembrane helices. wikipedia.orgcapes.gov.br Docking simulations have been performed for various fructose isomers, including β-D-fructofuranose and α-D-fructofuranose. capes.gov.br While β-D-fructofuranose is often selected for these models as it is a predominant form in solution, the simulations provide insights into the potential binding modes of the alpha anomer as well. nih.govwikipedia.org

Recent cryo-electron microscopy structures of BmGr9 have shown how the binding pocket precisely accommodates the shape and chemical groups of D-fructose. capes.gov.br This interaction induces a conformational change in the receptor, leading to the opening of the ion channel. wikipedia.orgcapes.gov.br The specificity is not solely dependent on the binding pocket fit but also on the ability of the ligand to engage conserved aromatic residues that connect the binding site to the channel pore, triggering the allosteric activation. capes.gov.br

ReceptorLigandBinding MechanismKey Findings
BmGr9 (Silkworm) D-fructose (including furanose forms)Binds to a pocket formed by transmembrane helices 2-4 and 6. wikipedia.orgcapes.gov.brBinding induces a conformational change, opening an ion channel. Specificity is achieved through both shape complementarity and allosteric coupling to the channel gate. wikipedia.orgcapes.gov.br

Computational Chemistry and Modeling of Alpha D Fructofuranose

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations have proven to be a powerful tool for investigating the dynamic nature of alpha-D-fructofuranose in various environments.

Conformational Analysis and Flexibility of Furanose Rings in Aqueous Solvents

In aqueous solutions, fructose (B13574) exists as an equilibrium mixture of different isomers, including approximately 5.2% to 6.5% of this compound at room temperature. nih.govrsc.org The five-membered furanose ring of this compound is not rigid and exhibits considerable flexibility, adopting various puckered conformations. researchgate.net Molecular dynamics simulations, often employing force fields like GROMOS, have been developed to accurately model the conformational properties of furanose rings in aqueous solvents. acs.org These simulations help in understanding the conformational equilibrium within the furanose ring and the relative free energies of different anomers and rotamers. acs.org The flexibility of the furanose ring is crucial for its interaction with other molecules, including water and biomolecules.

Protein-Ligand Interactions with this compound (e.g., HSA, Enzymes, Receptors)

This compound interacts with a variety of proteins, and MD simulations are instrumental in elucidating the specifics of these interactions. For instance, the binding of different fructose isomers to human serum albumin (HSA) has been studied using a combination of fluorescence spectroscopy and computational methods, including MD simulations. nih.govtandfonline.com These studies provide insights into the binding mechanisms and the interaction energies between the sugar and amino acid residues of the protein. nih.govbohrium.com

MD simulations have also been employed to understand the interaction of fructose with taste receptors and enzymes. For example, simulations have been used to investigate the binding of fructose anomers to insect taste receptors like BmGr9. researchgate.netnih.gov In the context of enzymes, MD simulations have helped in understanding the catalytic mechanisms of enzymes that act on fructose-containing substrates, such as α-D-fructofuranosidases. semanticscholar.org These simulations can reveal stable binding poses and the role of specific amino acid residues in catalysis. semanticscholar.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Poses and Interaction Energies of this compound with Biomolecules

Molecular docking studies are widely used to predict how this compound binds to the active sites of proteins. nih.gov For example, in the study of an insect taste receptor, computational docking was used to determine which form of D-fructose is bound in the protein structure, with this compound showing a less favorable energy score compared to its beta anomers. nih.gov Docking simulations provide various possible binding poses and their corresponding interaction energies, typically in kcal/mol. researchgate.netnih.gov These studies have been applied to various biomolecules, including enzymes like DFA IIIase, where docking helped to identify critical residues for catalysis. researchgate.netebi.ac.uk

Table 1: Predicted Interaction Energies of Fructose Anomers with an Insect Taste Receptor

Fructose Anomer Lowest Energy Score (kcal/mol)
β-D-fructopyranose -5.7
β-D-fructofuranose -5.7
α-D-fructofuranose -5.0

Data sourced from computational docking studies. nih.gov

Computational Screening for this compound-Binding Partners

Molecular docking can also be used in a broader sense for computational screening to identify potential binding partners for this compound from large libraries of protein structures. This approach can help in discovering new enzymes, receptors, or transport proteins that interact with this specific sugar isomer. While specific examples focusing solely on screening for this compound partners are not extensively detailed in the provided results, the principles of molecular docking make it a suitable method for such investigations. nih.gov The ability to predict binding affinities allows for the ranking of potential protein targets, prioritizing them for further experimental validation.

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intricate details of this compound's behavior can be understood at the atomic and electronic levels. These in silico methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Quantum mechanical calculations are instrumental in elucidating the electronic structure of this compound, which in turn governs its reactivity and spectroscopic characteristics. By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties.

Furthermore, these computational methods are used to predict spectroscopic properties, which can then be compared with experimental data for validation. For example, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netresearchgate.net While direct prediction for this compound is part of broader carbohydrate studies, the principles are well-established. The agreement between calculated and experimental spectra serves as a benchmark for the accuracy of the computational model. researchgate.netresearchgate.net

Table 1: Predicted Spectroscopic Data for Fructose Isomers This table would typically contain data such as calculated chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR and Raman) for this compound and its other isomers, compared against experimental values where available. The specific values are highly dependent on the level of theory and basis set used in the calculation.

PropertyCalculated Value (Method)Experimental Value
¹H NMR Chemical Shift (H-3)Value (e.g., B3LYP/6-31G*)Value
¹³C NMR Chemical Shift (C-2)Value (e.g., M06-2X/cc-pVTZ)Value
OH-stretching frequency (IR)Value (e.g., MP2/aug-cc-pVDZ)Value

Note: Specific calculated values are not provided as they would require performing new, specific quantum chemical calculations which are beyond the scope of this article. The table serves as a template for the type of data generated.

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of reactions involving this compound, thereby elucidating reaction mechanisms.

Isomerization: The isomerization of fructose, including the interconversion between its furanose and pyranose forms, is a fundamental process. In aqueous solution, D-fructose exists as an equilibrium mixture of several isomers, including β-D-fructopyranose, β-D-fructofuranose, and α-D-fructofuranose. nih.govrsc.org Quantum mechanical studies can model the transition states and energy barriers associated with the ring-opening and closing that lead to this isomerization. researchgate.net For example, the acid-catalyzed isomerization of D-glucose to D-fructose is believed to proceed through a 1,2-hydride shift in an open-chain intermediate, a mechanism that can be detailed using computational methods. researchgate.net

Enzymatic Catalysis: The transformation of this compound is often mediated by enzymes. Understanding the catalytic mechanism of these enzymes at a molecular level is crucial. For instance, invertases hydrolyze sucrose (B13894) (which contains a fructofuranose unit) into glucose and fructose. nih.gov Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly useful here. In a QM/MM simulation, the active site of the enzyme, including the substrate this compound, is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are modeled using a more computationally efficient molecular mechanics force field.

These studies can identify key amino acid residues involved in catalysis, such as those acting as proton donors or acceptors. nih.govnih.gov For example, in the case of D-xylose isomerase, which can isomerize D-fructose, kinetic studies combined with structural information suggest a mechanism involving metal cofactors and specific histidine residues. nih.govcore.ac.uk Computational modeling can further refine this by calculating the energies of intermediates and transition states along the proposed reaction pathway. nih.gov Similarly, studies on fructose-1,6-bisphosphatase reveal how conformational changes, including the displacement of a catalytic loop, are essential for its function. pdbj.org

Electronic Structure Analysis and Spectroscopic Property Predictions

Force Field Development and Validation for Furanose-Based Carbohydrates

While quantum chemical calculations provide high accuracy, they are computationally expensive and generally limited to smaller systems or specific reaction steps. For large-scale simulations, such as studying the dynamics of polysaccharides or their interactions with proteins, molecular mechanics (MM) force fields are necessary. acs.org

A force field is a set of parameters that describes the potential energy of a system of atoms. The development of accurate force fields for carbohydrates, particularly for the flexible five-membered furanose rings, is a significant challenge. nih.gov

The process of developing and validating a force field for furanose-based carbohydrates, including this compound, typically involves the following steps:

Parameterization: Bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters are derived. nih.gov This is often done by fitting the MM energies to high-level quantum mechanical potential energy scans of model compounds, such as tetrahydrofuran (B95107) (THF) and the furanose monosaccharides themselves. researchgate.netnih.gov For instance, the CHARMM and GROMOS force fields have been specifically parameterized for furanoses. researchgate.netnih.govacs.org

Validation: The performance of the developed force field is then validated by comparing simulation results against a wide range of experimental data. This includes:

Crystallographic data: Comparing simulated unit cell parameters and intramolecular geometries with those from X-ray crystallography. nih.govresearchgate.net

Aqueous solution properties: Reproducing experimental densities and NMR data, such as J-coupling constants, which provide information about ring pucker and exocyclic group conformations in solution. nih.govresearchgate.net

Thermodynamic data: Comparing calculated free energies of different conformers or anomers with experimental values. researchgate.netacs.org

Several force fields have been developed and validated for furanose-containing carbohydrates. The CHARMM carbohydrate force field, for example, has been extended to include parameters for aldopentofuranoses and fructofuranose. nih.gov The development involved fitting dihedral parameters to over 1700 QM conformational energies to accurately describe the ring pucker. nih.gov Similarly, a GROMOS force field has been specifically developed for furanose carbohydrates, showing good agreement with quantum-mechanical and experimental data for conformational equilibria and relative free energies of anomers. researchgate.netacs.org

Table 2: Comparison of Force Field Performance for Furanose Ring Puckering This table would present a comparison of how well different force fields (e.g., CHARMM, GROMOS, AMBER/GLYCAM) reproduce the experimentally known puckering parameters (P and Φm) for this compound in solution.

Force FieldCalculated Pseudorotation Angle (P)Experimental Pseudorotation Angle (P)Calculated Amplitude (Φm)Experimental Amplitude (Φm)
CHARMMValueValueValueValue
GROMOSValueValueValueValue
AMBER/GLYCAMValueValueValueValue

Note: Specific values are dependent on the simulation conditions and the specific version of the force field used. This table illustrates the type of validation data presented in the literature.

The continuous development and validation of these force fields are crucial for enabling realistic and predictive molecular dynamics simulations of complex biological systems containing this compound. acs.orgnih.gov

Metabolic Engineering and Synthetic Biology Applications of Alpha D Fructofuranose

Engineering Microbial Pathways for Enhanced Fructose (B13574) Metabolism

Microorganisms like Escherichia coli and Saccharomyces cerevisiae are workhorses in industrial biotechnology, prized for their rapid growth and well-understood genetics. nih.govnih.govfrontiersin.org Metabolic engineering strategies are often employed to optimize these organisms for more efficient fructose metabolism, a key consideration given that fructose is a major component of many industrial feedstocks. mdpi.commdpi.com

At the heart of metabolic engineering are the enzymes that catalyze specific biochemical reactions. Directed evolution and rational design are two powerful strategies used to improve or alter the function of these crucial proteins. illinois.edu

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. This involves generating a large library of enzyme variants through random mutagenesis and then screening for those that exhibit improved performance, such as higher activity or altered substrate specificity. For instance, directed evolution has been successfully used to alter the stereochemical course of the reaction catalyzed by tagatose-1,6-bisphosphate aldolase (B8822740). pnas.org After several rounds of DNA shuffling and screening, the evolved enzyme showed a significant improvement in its ability to act on the non-natural substrate fructose 1,6-bisphosphate, demonstrating a dramatic shift in its catalytic function. pnas.org This approach has also been applied to improve fructose utilization in wine yeast. A combined approach of chemical mutagenesis and directed evolution was used to generate a Saccharomyces cerevisiae strain with improved fructose fermentation capabilities. oup.comnih.gov

Rational design , in contrast, relies on a detailed understanding of an enzyme's structure and mechanism. core.ac.uk By making specific, targeted changes to the amino acid sequence, researchers can engineer enzymes with tailored properties. This approach has been used to explore the functional and evolutionary aspects of phosphofructokinases (PFKs), enzymes that phosphorylate fructose 6-phosphate to produce fructose 1,6-bisphosphate. nih.gov Structural studies of PFKs from various organisms have provided insights into their allosteric regulation and have identified potential targets for the design of new drugs. nih.govresearchgate.net For example, understanding the differences in PFK regulation between parasites and their hosts can inform the rational design of selective inhibitors. researchgate.netnih.gov

StrategyDescriptionExample Application
Directed Evolution Involves creating random mutations in an enzyme's gene and selecting for improved function.Altering the stereospecificity of tagatose-1,6-bisphosphate aldolase to favor fructose 1,6-bisphosphate production. pnas.org
Rational Design Uses knowledge of an enzyme's structure and function to make specific, targeted modifications.Engineering phosphofructokinases with altered regulatory properties for therapeutic purposes. nih.govresearchgate.net

The optimization of microbial strains for efficient fructose utilization is a key goal in metabolic engineering, aiming to enhance the production of a wide range of bio-based chemicals and fuels.

In Escherichia coli, several strategies have been developed to improve fructose uptake and conversion. One approach involves engineering the fructose transport system. E. coli possesses multiple systems for fructose uptake, including the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS). pnas.org By modifying these transport systems and the subsequent phosphorylation steps, researchers can channel fructose more efficiently into desired metabolic pathways. For example, engineered E. coli strains have been developed for the production of D-allulose from D-fructose. nih.govnih.govresearchgate.net These strains were modified to enhance fructose uptake and phosphorylation to fructose-6-phosphate (B1210287), which is then converted to the target product. nih.gov Further modifications, such as blocking competing metabolic pathways, have been shown to significantly increase product yield. nih.gov

Saccharomyces cerevisiae, a key organism in the production of bioethanol and other fermented products, is also a major target for metabolic engineering. nih.govoup.com While S. cerevisiae can efficiently metabolize fructose, optimizing its use, particularly in high-concentration industrial settings, is crucial for maximizing productivity. mdpi.comresearchgate.net Studies have focused on understanding the genetic basis of fructose utilization in different S. cerevisiae strains to select for or engineer strains with superior fermentation performance. researchgate.net For instance, some strains of S. cerevisiae have been identified that can selectively convert glucose to ethanol (B145695) while leaving fructose largely unconsumed, which is advantageous for the production of high-fructose syrups. researchgate.net

The table below summarizes some of the genetic modifications employed to optimize fructose utilization in E. coli for bioproduction.

Gene/Pathway ModifiedPurpose of ModificationOutcomeReference
fruA (fructose PTS)Knockout to alter fructose uptake mechanism.Redirects fructose metabolism. nih.govmdpi.com
pfkA, pfkB (phosphofructokinases)Knockout to block entry into glycolysis.Increases flux towards alternative products. nih.govmdpi.com
pgi (phosphoglucose isomerase)Knockout to separate glucose and fructose metabolism.Enables differential utilization of carbon sources. mdpi.com
Overexpression of glmM, pgm, galUEnhance precursor supply for polysaccharide synthesis.Increased heparosan production. mdpi.com

Directed Evolution and Rational Design of Enzymes for Fructose Transformations

Biosynthesis of Alpha-D-Fructofuranose-Derived Specialty Chemicals

This compound and its phosphorylated derivatives serve as key precursors for the biosynthesis of a variety of specialty chemicals with applications in the food, pharmaceutical, and chemical industries.

Fructose 1,6-bisphosphate (F1,6BP) is a central intermediate in glycolysis and gluconeogenesis. hmdb.cawikipedia.org It is produced from the phosphorylation of fructose 6-phosphate by the enzyme phosphofructokinase. nih.govhmdb.ca While primarily an intracellular metabolite, methods for its production are of interest. Enzymatically, F1,6BP can be synthesized through the aldol (B89426) condensation of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P), a reaction catalyzed by fructose-1,6-bisphosphate aldolase. uniprot.org Research has also demonstrated the non-enzymatic formation of F1,6BP from G3P and DHAP under specific conditions, such as in frozen solutions, suggesting a potential prebiotic route to this key metabolite. pnas.org Fructose-1,6-bisphosphatase catalyzes the reverse reaction, the hydrolysis of F1,6BP to fructose 6-phosphate. nih.gov

Fructose 3-phosphate is another phosphorylated derivative of fructose. ontosight.ai It can be synthesized from fructose-6-phosphate via the enzyme phosphoglucose (B3042753) isomerase in some metabolic pathways. ontosight.ai Alternatively, it can be formed from fructose-1-phosphate (B91348) through the action of aldolase B. ontosight.ai Understanding the biosynthesis of these phosphorylated intermediates is crucial for engineering metabolic pathways for the production of fructose-derived chemicals. ontosight.ai

Fructans are polymers of fructose that are synthesized from sucrose (B13894) by fructosyltransferases. jmb.or.krnih.gov They are classified based on the linkage between fructose units, with inulin (B196767) consisting of β-(2,1) linkages and levan (B1592505) having β-(2,6) linkages. jmb.or.krresearchgate.net

The enzymatic synthesis of fructooligosaccharides (FOS) , which are short-chain fructans, has been extensively studied. nih.govnih.govfrontiersin.org These compounds have prebiotic properties and are used as functional food ingredients. nih.gov Fructosyltransferases from various microbial sources, such as Aspergillus niger and Lactobacillus gasseri, have been characterized and used for FOS production. nih.govrsc.org By controlling reaction conditions, such as enzyme concentration, temperature, and pH, the yield and composition of the FOS product can be optimized. nih.gov Furthermore, by providing alternative acceptor molecules like maltose (B56501), novel oligosaccharides, such as maltosylfructosides, can be synthesized. nih.gov

The biosynthesis of higher molecular weight polysaccharides , such as levan, is also an area of active research. caister.com Levan is a fructose polymer with diverse biological roles and potential applications. caister.com The enzyme levansucrase catalyzes the synthesis of levan from sucrose. caister.com Researchers have also explored the creation of fusion enzymes, combining levansucrase and inulosucrase domains, to produce novel levan-type fructooligosaccharides with potentially enhanced properties. core.ac.uk

The table below provides an overview of different fructan types and the enzymes involved in their synthesis.

Fructan TypeGlycosidic LinkageKey Biosynthetic Enzymes
Inulin β-(2,1)Sucrose:sucrose 1-fructosyltransferase (1-SST), Fructan:fructan 1-fructosyltransferase (1-FFT)
Levan β-(2,6)Levansucrase (Sucrose:fructan 6-fructosyltransferase, 6-SFT)
Graminan Branched with β-(2,1) and β-(2,6) linkagesCombinations of 1-SST, 1-FFT, and 6-SFT
Neo-series Fructans Internal glucose moietyFructan:fructan 6G-fructosyltransferase (6G-FFT)

Advanced Analytical Methodologies for Alpha D Fructofuranose Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of carbohydrates like α-D-fructofuranose. wikipedia.org Its ability to separate complex mixtures into individual components allows for precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org For carbohydrate analysis, including fructose (B13574) isomers, HPLC is often coupled with specialized detectors due to the lack of a strong UV chromophore in these molecules.

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like fructose. peakscientific.comjascoinc.comjasco.co.uk The principle involves nebulizing the column effluent into a fine spray, evaporating the mobile phase, and then measuring the light scattered by the remaining analyte particles. peakscientific.comjascoinc.com This detection method is advantageous as it is not dependent on the optical properties of the analyte and can handle gradient elution, which is often necessary for separating complex sugar mixtures. peakscientific.com HPLC-ELSD has been successfully used for the simultaneous determination of fructose, glucose, and sucrose (B13894) in various samples, including fruits. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a Mass Spectrometry (MS) detector provides high sensitivity and specificity, allowing for the definitive identification and quantification of α-D-fructofuranose. Mass spectrometry is significantly more sensitive than ELSD and refractive index (RI) detection. In HPLC-MS analysis of carbohydrates, electrospray ionization (ESI) is a common technique, where sugars can be detected as adducts, such as sodium adducts ([M+Na]+). mdpi.com Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), has been developed for the quantification of sugars like fructose in complex matrices such as human urine. wur.nl This method offers the advantage of direct analysis without the need for derivatization. wur.nlshimadzu.com

Table 1: Comparison of HPLC Detectors for α-D-Fructofuranose Analysis
DetectorPrincipleAdvantagesDisadvantagesTypical Application
Evaporative Light Scattering Detector (ELSD)Measures light scattered by non-volatile analyte particles after mobile phase evaporation. peakscientific.comjascoinc.comUniversal detection, compatible with gradient elution, stable baseline. peakscientific.comspectroscopyonline.comLess sensitive than MS.Simultaneous analysis of multiple sugars in food matrices. nih.gov
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized analytes. High sensitivity and specificity, provides structural information. Can be more complex and expensive.Quantification of low levels of fructose in biological samples. wur.nlnih.gov

Gas Chromatography (GC) for Monosaccharide Composition Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of monosaccharides, including the constituents of fructans. mdpi.com However, due to the low volatility of sugars, derivatization is a mandatory step to convert them into volatile compounds suitable for GC analysis. mdpi.comthermofisher.com

Common derivatization methods include oximation followed by silylation to produce trimethylsilyl (B98337) (TMS) oximes or acylation to form trifluoroesters. mdpi.comthermofisher.com These derivatization steps increase the volatility of the sugars, allowing for their separation and detection by GC. thermofisher.com GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. mdpi.com

GC-MS analysis of derivatized sugars can provide detailed information on the monosaccharide composition of complex carbohydrates like fructans. academicjournals.org It is important to note that the derivatization of reducing sugars like fructose can result in the formation of multiple anomeric peaks, which must be accounted for in quantitative analysis. chromforum.org While HPLC is often preferred for its accuracy and simpler sample preparation, GC remains a valuable tool, particularly for detailed structural analysis of monosaccharides. nih.gov

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods offer a simpler and often more rapid alternative for the detection and quantification of ketoses like fructose, although they may lack the specificity of chromatographic techniques.

Differential Determination of Ketoses (e.g., Seliwanoff's Test)

Seliwanoff's test is a classic colorimetric method used to distinguish between aldose and ketose sugars. wikipedia.orgmicrobenotes.com The test relies on the principle that ketoses are dehydrated more rapidly than aldoses when heated in the presence of a concentrated acid and resorcinol (B1680541). wikipedia.org This dehydration of ketoses, such as fructose, yields 5-hydroxymethylfurfural, which then condenses with resorcinol to produce a deep cherry-red colored complex. alrasheedcol.edu.iq Aldoses react much more slowly, typically producing a faint pink color only after prolonged heating. wikipedia.org

This method can be adapted for the quantitative determination of fructose in various media, including fermentation broths. microbenotes.comalrasheedcol.edu.iq However, it is susceptible to interference from high concentrations of other sugars, like glucose, which can also form colored compounds with the reagent, leading to false-positive results. alrasheedcol.edu.iqvedantu.com

Table 2: Seliwanoff's Test for Ketose Detection
ComponentFunction
ResorcinolReacts with dehydrated ketose to form a colored complex. alrasheedcol.edu.iq
Concentrated Hydrochloric AcidCatalyzes the dehydration of ketoses. alrasheedcol.edu.iq
HeatAccelerates the dehydration reaction. wikipedia.org

Enzymatic Assays for Specific Fructose-Related Enzyme Activities

Enzymatic assays provide a high degree of specificity for quantifying the activity of enzymes involved in fructose metabolism. These assays are crucial for studying the synthesis and degradation of fructans and other fructose-containing compounds.

Fructosyltransferases (FTases): The activity of fructosyltransferases, enzymes that synthesize fructooligosaccharides (FOS) and fructans from sucrose, can be determined by measuring the amount of glucose and fructose released or transferred during the enzymatic reaction. asm.orgnih.gov One common method involves incubating the enzyme with sucrose and then quantifying the reducing sugars produced using methods like the dinitrosalicylic acid (DNS) method. nih.gov

Fructan Exohydrolases (FEHs): Fructan exohydrolases are enzymes that degrade fructans by hydrolyzing terminal fructosyl residues. nih.govresearchgate.net FEH activity can be assayed by measuring the amount of fructose released from a fructan substrate, such as inulin (B196767) or 1-kestotriose. nih.govresearchgate.net The released fructose can be quantified using enzyme-coupled kinetic assays. nih.gov For example, a kinetic assay can be designed where the released fructose is phosphorylated by hexokinase, isomerized by phosphoglucose (B3042753) isomerase, and then oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm. nih.govresearchgate.net

Table 3: Key Enzymes in Fructose Metabolism and their Assay Principles
EnzymeFunctionAssay Principle
Fructosyltransferase (FTase)Synthesizes fructans from sucrose. asm.orgMeasures the production of reducing sugars (glucose and fructose) from sucrose. nih.gov
Fructan Exohydrolase (FEH)Degrades fructans by releasing fructose. nih.govresearchgate.netMeasures the release of fructose from a fructan substrate. nih.govresearchgate.net

Methodologies for Assessing Anomeric Purity and Isomeric Ratios

Fructose exists in solution as an equilibrium mixture of five tautomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the open-chain keto form. researchgate.netwikipedia.org The relative proportions of these isomers can be influenced by factors such as solvent and temperature. wikipedia.org Determining the anomeric purity and isomeric ratios is important as different isomers can exhibit different properties, such as sweetness. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for determining the isomeric composition of fructose in solution. nih.gov Quantitative ¹³C NMR (qNMR) can be used to simultaneously quantify the different fructose isomers in complex mixtures like wine. nih.gov This method requires minimal sample preparation and leaves the sample intact for further analysis. nih.gov

Chromatographic Methods: As discussed earlier, chromatographic techniques like HPLC and GC can also be used to separate and quantify fructose isomers. chromatographyonline.com The separation of anomers on certain HPLC columns can be observed, although they may coalesce at higher temperatures. chromatographyonline.com GC analysis of derivatized fructose also reveals multiple peaks corresponding to different anomers. thermofisher.comchromforum.org

Q & A

Q. How should researchers address incomplete conformational data in publications?

  • Guidelines : Clearly state limitations (e.g., "MMP2 calculations exclude solvent effects") and provide raw data in supplementary materials. Follow IUPAC nomenclature and deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .

What criteria define a rigorous research question about α-D-fructofuranose in grant proposals?

  • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "How does α-D-fructofuranose modulate gut microbiota via GH172 enzymes?" addresses novelty (enzyme mechanism) and relevance (prebiotic development) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.